FL118-C3-O-C-amide-C-NH2

Antibody-drug conjugate Camptothecin payload Cytotoxicity IC50

FL118-C3-O-C-amide-C-NH2 is a superior ADC payload, offering a unique dual MoA (topoisomerase I inhibition & degradation of survivin/Mcl-1/XIAP) and efflux pump (ABCG2/P-gp) insensitivity. Preclinical data shows 130% TGI and 2.6× AUC increase over Trodelvy in TROP2+ models. Its pH-sensitive linker ensures stable circulation & specific intracellular release. Ideal for developing next-gen ADCs to overcome resistance.

Molecular Formula C27H28N4O8
Molecular Weight 536.5 g/mol
Cat. No. B12377099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFL118-C3-O-C-amide-C-NH2
Molecular FormulaC27H28N4O8
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CCCOCNC(=O)CN)O
InChIInChI=1S/C27H28N4O8/c1-2-27(35)18-7-20-24-16(10-31(20)25(33)17(18)11-37-26(27)34)14(4-3-5-36-12-29-23(32)9-28)15-6-21-22(39-13-38-21)8-19(15)30-24/h6-8,35H,2-5,9-13,28H2,1H3,(H,29,32)/t27-/m0/s1
InChIKeyNTLFWFRQZSISIS-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo]acetamide – Camptothecin-Based ADC Linker-Payload Overview for Procurement


The compound 2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide (also designated as Gly-7-MAD-MDCPT or FL118-C3-O-C-amide-C-NH2) is a synthetic camptothecin derivative designed as a toxin payload and linker component for antibody-drug conjugates (ADCs) [1]. It incorporates the 10,11-methylenedioxy-20(S)-camptothecin (FL118/MDCPT) core—a potent topoisomerase I inhibitor—and features a glycine-containing linker that enables site-specific conjugation to monoclonal antibodies. This compound is structurally optimized for ADC applications, balancing hydrophilicity, stability, and intracellular payload release [2].

Why Generic Camptothecin Payloads Cannot Substitute for 2-Amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo]acetamide in ADC Development


Camptothecin-based ADC payloads are not interchangeable due to profound differences in potency, drug efflux pump susceptibility, linker compatibility, and in vivo pharmacokinetics. The target compound, featuring the FL118/MDCPT core with a glycine-linked amine handle, exhibits a unique dual mechanism of action (topoisomerase I inhibition plus proteasome-mediated degradation of anti-apoptotic proteins) and is insensitive to ABCG2/P-gp efflux pumps—a common resistance mechanism limiting SN-38 (irinotecan metabolite) and topotecan [1]. Furthermore, the specific propoxymethyl acetamide linker design enables pH-sensitive release and optimized conjugation chemistry, directly impacting ADC therapeutic index and manufacturability [2]. Substituting with an alternative camptothecin payload without comparable quantitative evidence in the same ADC context risks compromised efficacy, altered PK/PD profiles, and unpredictable toxicity.

Quantitative Differentiation of 2-Amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo]acetamide Against Clinically Relevant Camptothecin Payloads


In Vitro Cytotoxicity (IC50) of Gly-7-MAD-MDCPT Versus Other Camptothecin Payloads Across Diverse Cancer Cell Lines

Gly-7-MAD-MDCPT (the free payload form of the target linker-payload) exhibits nanomolar-range cytotoxicity against multiple hematologic and solid tumor cell lines. Against L540cy (Hodgkin lymphoma), MM.1R (multiple myeloma), Ramos (B-cell lymphoma), and SK-MEL-5 (melanoma), IC50 values range from 10–100 nM . This potency is comparable to or exceeds that of SN-38 (8.8–33 nM across HT-29 and P388 cells) [1] and is significantly greater than the parent camptothecin (IC50 679 nM) [2] and the exatecan derivative DXd (IC50 310 nM) . The data demonstrate that the FL118 core retains high potency while the glycine linker modification does not ablate cytotoxicity.

Antibody-drug conjugate Camptothecin payload Cytotoxicity IC50

In Vivo Tumor Growth Inhibition (TGI) of FL118-ADC Versus FDA-Approved Trodelvy® (Sacituzumab Govitecan)

In a head-to-head in vivo comparison using a TROP2-expressing MDA-MB-468 triple-negative breast cancer xenograft model, sacituzumab-CL2A-FL118 (ADC constructed with the FL118 payload and CL2A linker) achieved 130% tumor growth inhibition (TGI) at a dose of 7 mg/kg, administered intravenously once weekly for three weeks [1]. This represents a statistically significant improvement over Trodelvy® (sacituzumab govitecan, SN-38 payload) evaluated under identical conditions. The FL118-ADC demonstrated complete tumor regression in a subset of animals, whereas Trodelvy® produced only partial growth delay.

ADC efficacy TROP2 targeting Tumor xenograft

Pharmacokinetic (PK) Advantage of FL118-ADC Over Trodelvy®: 2.6-Fold Higher Systemic Exposure

Pharmacokinetic evaluation in tumor-bearing mice revealed that FL118-ADCs (using the CL2A linker) exhibited significantly improved systemic exposure compared to Trodelvy®. Specifically, the area under the plasma concentration-time curve (AUC) for FL118-ADC was 2.6-fold greater than that of Trodelvy®, and the maximum plasma concentration (Cmax) was approximately 1.7-fold higher [1]. These differences indicate slower clearance and/or greater stability of the FL118-ADC in circulation, which may contribute to enhanced tumor accumulation and sustained payload delivery.

ADC pharmacokinetics AUC Cmax Drug exposure

Dual Mechanism of Action (Topoisomerase I Inhibition + Anti-Apoptotic Protein Degradation) Versus Single MoA Camptothecins

FL118, the core payload of the target compound, uniquely combines DNA topoisomerase I inhibition with proteasome-mediated degradation of multiple inhibitor of apoptosis proteins (IAPs), including survivin, Mcl-1, XIAP, and cIAP2 [1]. This dual mechanism distinguishes FL118 from conventional camptothecins such as SN-38, topotecan, and DXd, which primarily exert cytotoxicity through topoisomerase I poisoning alone. Quantitative studies demonstrate that FL118 reduces survivin protein levels by >80% and Mcl-1 levels by >70% in treated cancer cells at concentrations as low as 10–100 nM [2], effects not observed with equitoxic doses of SN-38 or topotecan.

Mechanism of action Survivin Mcl-1 XIAP

Efflux Pump Resistance Profile: FL118 Insensitivity to ABCG2 and P-gp Versus Irinotecan/SN-38 and Topotecan

Acquired resistance to camptothecins frequently arises from overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (BCRP) and P-glycoprotein (P-gp/MDR1). FL118 is not a substrate for either ABCG2 or P-gp, maintaining full cytotoxic activity in cells overexpressing these efflux pumps [1]. In contrast, SN-38 and topotecan are efficiently exported by ABCG2, resulting in up to 10–100-fold reduced potency in resistant cell lines [2]. In SW620 and HCT-8 colon cancer cells co-expressing P-gp and ABCG2, FL118 IC50 values remain unchanged, while irinotecan/SN-38 activity is diminished by >5-fold [3]. This insensitivity is attributed to the unique methylenedioxy ring structure and stereochemistry of the FL118 core.

ABCG2 P-glycoprotein Multidrug resistance Efflux pump

pH-Sensitive Linker-Payload Design: CL2A-FL118 Conjugate Enables Controlled Intracellular Release

The target compound incorporates a propoxymethyl acetamide moiety that serves as a functional handle for conjugation to acid-labile linkers such as CL2A. FL118-ADCs constructed with the CL2A linker demonstrate pH-dependent payload release: at lysosomal pH (5.0), >90% of FL118 is released within 24 hours, whereas at physiological pH (7.4), release is <10% over the same period [1]. This pH-sensitivity ensures that the cytotoxic payload is preferentially liberated inside tumor cells following ADC internalization, minimizing systemic free drug exposure. In contrast, non-cleavable linkers or maleimide-based conjugates (e.g., MC-Val-Cit-PAB) exhibit less pronounced pH dependence and may release payload via alternative mechanisms (e.g., proteolytic cleavage) that are less tumor-selective.

ADC linker pH-sensitive release CL2A linker Payload conjugation

Optimal Application Scenarios for 2-Amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo]acetamide in ADC Development and Procurement


Next-Generation TROP2-Targeting ADCs for Triple-Negative Breast Cancer (TNBC) and Other Solid Tumors

The superior in vivo efficacy (130% TGI) and PK advantage (2.6× AUC increase) of FL118-ADCs over Trodelvy® in TROP2-expressing xenografts [1] position this linker-payload as a compelling alternative for developing second-generation TROP2 ADCs. Researchers aiming to improve upon the clinical performance of sacituzumab govitecan should consider conjugating anti-TROP2 antibodies (e.g., sacituzumab, datopotamab) with this FL118-based payload to achieve higher tumor drug exposure and deeper responses.

ADCs Targeting Tumors with Intrinsic or Acquired Multidrug Resistance (ABCG2/P-gp Overexpression)

Because FL118 is not a substrate for ABCG2 or P-gp efflux pumps [1], ADCs constructed with this payload are expected to retain activity in resistant disease settings where SN-38 and topotecan ADCs fail. This scenario is particularly relevant for colorectal cancer, non-small cell lung cancer, and ovarian cancer patients who have progressed on irinotecan-based or topotecan-based therapies. Preclinical models demonstrate that FL118 overcomes ABCG2-mediated resistance while maintaining potency .

Dual-Mechanism ADC Payloads for Apoptosis-Resistant Cancers (e.g., Melanoma, Pancreatic Cancer, Hematologic Malignancies)

The FL118 core's dual MoA—simultaneous topoisomerase I poisoning and degradation of survivin/Mcl-1/XIAP [1]—makes this linker-payload especially suitable for cancers with high basal expression of anti-apoptotic proteins or those that upregulate IAPs during therapy. In vitro data confirm potent cytotoxicity (IC50 10–100 nM) against L540cy Hodgkin lymphoma, MM.1R multiple myeloma, and SK-MEL-5 melanoma cells , supporting its use in ADCs for hematologic and solid tumors where apoptosis evasion is a clinical challenge.

pH-Sensitive Linker-Payload Conjugates Requiring Strict Tumor-Selective Release

The CL2A-FL118 conjugate demonstrates >90% payload release at lysosomal pH (5.0) versus <10% at physiological pH (7.4) [1]. This pH-dependent release profile is ideal for ADC programs where minimizing systemic free drug exposure is paramount—for example, in fragile patient populations, combination therapy regimens, or when targeting antigens with low normal-tissue expression. The propoxymethyl acetamide handle enables efficient conjugation to acid-labile linkers while preserving payload stability in circulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FL118-C3-O-C-amide-C-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.